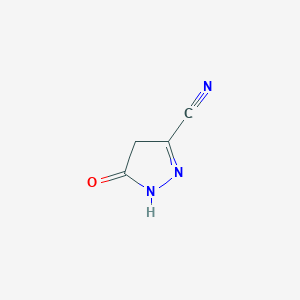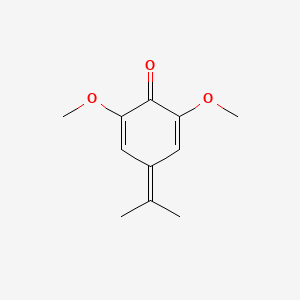
5-Oxo-4,5-dihydro-1H-pyrazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-4,5-dihydro-1H-pyrazole-3-carbonitrile: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure includes a pyrazole ring with a keto group at the 5-position and a nitrile group at the 3-position, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with cyanoacetic acid in pyridine in the presence of pyrrolidine at 45–50°C . This reaction leads to the formation of the desired compound through a series of condensation and cyclization steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Oxo-4,5-dihydro-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The keto group can be oxidized to form different derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amines, and oxidized derivatives, which can be further utilized in different chemical syntheses.
Aplicaciones Científicas De Investigación
5-Oxo-4,5-dihydro-1H-pyrazole-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic applications.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 5-Oxo-4,5-dihydro-1H-pyrazole-3-carbonitrile involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it has been studied as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism . The inhibition of this enzyme can lead to reduced production of uric acid, which is beneficial in the treatment of gout and hyperuricemia.
Comparación Con Compuestos Similares
Similar Compounds
5-Oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carbonitrile: This compound shares a similar pyrazole core but has an additional pyridine ring, which can alter its biological activity and chemical reactivity.
1-Phenyl-3-carbethoxypyrazolone: This compound has a similar pyrazole structure but with different substituents, leading to variations in its chemical properties and applications.
Uniqueness
5-Oxo-4,5-dihydro-1H-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
53666-80-1 |
|---|---|
Fórmula molecular |
C4H3N3O |
Peso molecular |
109.09 g/mol |
Nombre IUPAC |
5-oxo-1,4-dihydropyrazole-3-carbonitrile |
InChI |
InChI=1S/C4H3N3O/c5-2-3-1-4(8)7-6-3/h1H2,(H,7,8) |
Clave InChI |
URRPNFVFXYPXDP-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NNC1=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{(E)-[(4-Ethoxyphenyl)imino]methyl}phenyl prop-2-enoate](/img/structure/B14643968.png)

![Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury](/img/structure/B14643993.png)

![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)




![Heptyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14644055.png)
![N-[4-(cyclohexen-1-yl)phenyl]acetamide](/img/structure/B14644059.png)

